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Abstract
Branaplam (formerly LMI070/NVS-SM1) is an orally bioavailable, brain-penetrant small

molecule designed to modulate the pre-messenger RNA (pre-mRNA) splicing of the Survival

Motor Neuron 2 (SMN2) gene. Initially developed for the treatment of Spinal Muscular Atrophy

(SMA), its mechanism of action involves correcting the characteristic exclusion of exon 7 in

SMN2 transcripts, thereby increasing the production of full-length, functional Survival Motor

Neuron (SMN) protein. Branaplam functions by binding to and stabilizing the transient RNA

duplex formed between the 5' splice site of SMN2 exon 7 and the U1 small nuclear

ribonucleoprotein (snRNP), a key component of the spliceosome. This stabilization enhances

the recognition of the weak splice site, promoting exon 7 inclusion. While its development for

SMA was discontinued due to a rapidly evolving therapeutic landscape, the unique mechanism

of branaplam has provided significant insights into the targeted modulation of RNA splicing for

therapeutic purposes. This technical guide provides an in-depth overview of branaplam's core

mechanism, a summary of key preclinical and clinical data, detailed experimental protocols for

its evaluation, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action: Correcting the SMN2 Splicing
Defect
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Spinal Muscular Atrophy is caused by the loss of the SMN1 gene, leaving the nearly identical

SMN2 gene as the sole source of SMN protein. A critical single nucleotide difference in exon 7

of SMN2 (a C-to-T transition) disrupts a splicing enhancer element. This leads to the inefficient

recognition of exon 7 by the spliceosome, resulting in its exclusion from the majority of mature

mRNA transcripts. The resulting protein, SMNΔ7, is truncated, unstable, and rapidly degraded,

leading to the SMN protein deficiency that drives SMA pathology.[1]

Branaplam is a pyridazine derivative that directly addresses this splicing defect.[2] Its

mechanism relies on enhancing the interaction between the spliceosome and the SMN2 pre-

mRNA.[3] Specifically, branaplam stabilizes the transient double-stranded RNA structure

formed between the SMN2 pre-mRNA and the U1 snRNP complex at the 5' splice site of exon

7.[2][4] By increasing the binding affinity of U1 snRNP in a sequence-selective manner,

branaplam promotes the inclusion of exon 7 into the final mRNA transcript, leading to an

increase in the production of full-length, functional SMN protein.[4][5]

Visualizing the Splicing Pathway and Branaplam's
Intervention
The following diagrams illustrate the native SMN2 splicing pathway and the mechanism by

which branaplam corrects the defect.
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Figure 1: The SMN2 Splicing Defect in SMA
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Figure 1: The SMN2 Splicing Defect in SMA
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Figure 2: Branaplam's Mechanism of Action
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Figure 2: Branaplam's Mechanism of Action
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Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and preclinical evaluations of

branaplam.

Table 1: In Vitro Activity of Branaplam and Analogs
Compound/An
alog

Assay System Parameter Value Reference

Branaplam

(NVS-SM1)

SMNΔ7 Mouse

Myoblasts

(ELISA)

SMN Protein

Increase

Efficacy at lower

doses vs. NVS-

SM2

[6]

Pyridazine 2 (Hit)
SMN2 Reporter

(NSC34 Cells)

% Activation vs.

DMSO
1700% [7]

Pyridazine 2 (Hit)
SMN2 Reporter

(NSC34 Cells)
EC50 3.5 µM [7]

Pyridazine 2 (Hit)
Mouse SMN

ELISA
EC50 0.6 µM [7]

Pyridazine 2 (Hit)
Mouse SMN

ELISA

Fold Increase in

SMN
2.5-fold [7]

Branaplam

U1 snRNP

Binding Assay

(FP)

Increase in

Binding Affinity
2- to 3-fold [1]

Table 2: Preclinical Pharmacokinetics and Efficacy of
Branaplam
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Animal Model
Dosing
Regimen (Oral)

Parameter Result Reference

SMNΔ7 Mouse

1, 3, 10, 30

mg/kg daily

(PND3-12)

SMN Protein

Levels in Brain

Dose-dependent

increase
[7]

SMNΔ7 Mouse 1 mg/kg daily

Mean Brain

Concentration

(4h post-dose)

1.55 µM [7]

SMNΔ7 Mouse 30 mg/kg daily

Mean Brain

Concentration

(4h post-dose)

61.7 µM [7]

SMNΔ7 Mouse
3 and 10 mg/kg

daily
Survival

Increased overall

survival
[7]

SMN C/+ Mouse 10 mg/kg
SMN Protein

Levels in Brain

Statistically

significant

increase

[7]

Clinical Studies Overview
Branaplam was evaluated in a Phase 1/2, open-label, dose-escalating study in infants with

SMA Type 1 (NCT02268552).[7] The primary objectives were to assess safety, tolerability,

pharmacokinetics, and efficacy. The key efficacy endpoint was the change from baseline in the

Children’s Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP INTEND)

score, a 16-item, 64-point scale assessing motor function in infants with SMA.[6]

In July 2021, Novartis announced the discontinuation of branaplam's development for SMA.[8]

This decision was not based on safety or efficacy concerns but rather on the "rapid

advancements in the SMA treatment landscape," which included several approved therapies.[8]

The company determined that branaplam would likely not represent a highly differentiated

treatment option.[3] While interim data was presented at conferences, full, peer-reviewed

results from the trial have not been published.[2][8]

Experimental Protocols
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The following sections provide detailed methodologies for key experiments used to

characterize SMN2 splicing modulators like branaplam.

SMN2 Minigene Reporter Assay for High-Throughput
Screening
This cell-based assay is designed to identify and quantify the activity of compounds that

modulate SMN2 exon 7 splicing. It utilizes a reporter construct where the inclusion or exclusion

of exon 7 results in a measurable output, such as luciferase activity.

Objective: To quantify a compound's ability to promote SMN2 exon 7 inclusion in a cellular

context.

Materials:

Cell Line: NSC34 motor neuron cells or HEK293T cells.

Reporter Plasmid: An exon-trapping vector (e.g., pSPL3) containing SMN2 genomic

sequence spanning from exon 6 to exon 8. The construct is designed such that inclusion of

exon 7 produces a functional reporter (e.g., Luciferase), while exclusion results in a

frameshift and no functional reporter.

Transfection Reagent (e.g., Lipofectamine).

Cell culture medium, serum, and antibiotics.

Test compounds (dissolved in DMSO).

Luciferase assay reagent.

Luminometer-compatible microplates (e.g., white, opaque 96-well plates).

Protocol:

Cell Seeding: Seed NSC34 cells into 96-well plates at a density that will result in 60-70%

confluency on the day of transfection.
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Transfection: Co-transfect the cells with the SMN2 minigene reporter plasmid. Optimize

plasmid and reagent concentrations according to manufacturer instructions.

Compound Treatment: 24 hours post-transfection, remove the medium and add fresh

medium containing the test compounds at various concentrations (typically a serial dilution).

Include DMSO-only wells as a negative control.

Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO₂.

Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to

room temperature. Add the luciferase assay reagent to each well according to the

manufacturer's protocol.

Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis:

Normalize the raw luminescence units (RLU) of compound-treated wells to the average of

the DMSO-treated control wells.

Plot the normalized data against the compound concentration.

Calculate the EC₅₀ (half-maximal effective concentration) using a non-linear regression

model (e.g., four-parameter logistic curve).

RT-qPCR for Quantification of SMN mRNA Isoforms
This method quantifies the relative abundance of full-length (FL-SMN, containing exon 7) and

exon 7-skipped (Δ7-SMN) transcripts.

Objective: To measure the change in the ratio of FL-SMN to Δ7-SMN mRNA following

compound treatment.

Materials:

Treated cells or tissues.

RNA extraction kit (e.g., RNeasy Mini Kit).
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Reverse transcription kit (e.g., with oligo(dT) or random primers).

qPCR instrument (e.g., ABI Prism 7000).

qPCR master mix (e.g., TaqMan Universal Master Mix).

Primers and Probes:

Forward Primer (Exon 6): 5'-GTCCAGATTCTCTTGATGAT-3'

Reverse Primer (Exon 8): 5'-CTATAACGCTTCACATTCCA-3'

FL-SMN Probe (Exon 7-8 junction): 5'-[FAM]-CAGCATTTCTCCTTAATTT-[MGBNFQ]-3'

Δ7-SMN Probe (Exon 6-8 junction): 5'-[VIC]-TCTAAAACATACCTC-[MGBNFQ]-3'

Housekeeping Gene Primers/Probe (e.g., PGK1, GAPDH) for normalization.

Protocol:

RNA Extraction: Lyse cells or homogenized tissue and extract total RNA using a column-

based kit. Include a DNase I treatment step to eliminate genomic DNA contamination.

Assess RNA quality and quantity (e.g., via NanoDrop).

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse

transcription kit.

qPCR Reaction Setup: Prepare qPCR reactions in a 96- or 384-well plate. For each sample,

set up reactions for FL-SMN, Δ7-SMN, and the housekeeping gene. A typical 25 µL reaction

includes: 1X Master Mix, 0.4 µM of each primer, 0.2 µM of the probe, and diluted cDNA.

qPCR Run: Perform the qPCR on a real-time PCR system using a standard thermal cycling

protocol (e.g., 95°C for 10 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min).

Data Analysis:

Determine the threshold cycle (CT) for each target.
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Calculate the relative expression of each isoform using the ΔΔCT method, normalizing to

the housekeeping gene and relative to a control sample (e.g., DMSO-treated).

Calculate the percentage of exon 7 inclusion as: [FL-SMN / (FL-SMN + Δ7-SMN)] * 100.

Western Blot for SMN Protein Quantification
This protocol details the semi-quantitative analysis of total SMN protein levels in cell or tissue

lysates.

Objective: To determine the relative increase in SMN protein expression after treatment with a

splicing modulator.

Materials:

Protein lysates from treated cells/tissues.

RIPA buffer with protease inhibitors.

BCA protein assay kit.

SDS-PAGE gels (10-12%).

PVDF or nitrocellulose membranes.

Transfer buffer and electrophoresis running buffer.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

Primary Antibodies: Mouse anti-SMN monoclonal antibody (1:1,000), Mouse anti-β-actin or

anti-GAPDH monoclonal antibody (1:10,000, for loading control).

Secondary Antibody: HRP-conjugated anti-mouse IgG.

Chemiluminescent substrate (ECL).

Imaging system (e.g., ChemiDoc).

Protocol:
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Protein Extraction: Lyse cells or homogenized tissues on ice using RIPA buffer supplemented

with protease inhibitors. Centrifuge at ~12,000 rpm for 20 min at 4°C to pellet debris. Collect

the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Mix 20-30 µg of total protein from each sample with Laemmli sample

buffer and boil at 95-100°C for 5 minutes.

SDS-PAGE: Load the denatured samples onto an SDS-PAGE gel and run until adequate

separation is achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a

wet or semi-dry transfer system.

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary anti-SMN antibody

diluted in blocking buffer overnight at 4°C on a shaker.

Washing: Wash the membrane 3 times for 5-10 minutes each with TBS-T.

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Washing: Repeat the washing step (Step 8).

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent

signal using an imaging system.

Stripping and Re-probing: The same membrane can be stripped and re-probed with the

loading control antibody (e.g., β-actin) to ensure equal protein loading.

Densitometry Analysis: Quantify the band intensity for SMN and the loading control using

image analysis software (e.g., ImageJ). Normalize the SMN band intensity to the
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corresponding loading control band intensity.

Workflow Visualization
The discovery and validation of splicing modulators like branaplam follows a structured

workflow from high-throughput screening to in vivo validation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b560654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 3: General Workflow for Screening SMN2 Splicing Modulators
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Figure 3: General Workflow for Screening SMN2 Splicing Modulators
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Conclusion
Branaplam stands as a pioneering example of a sequence-selective small molecule splicing

modulator. Its development provided critical proof-of-concept for targeting RNA biology with

orally available drugs to correct genetic defects at the level of pre-mRNA processing. The

detailed understanding of its mechanism—stabilizing the U1 snRNP complex on SMN2 pre-

mRNA—has informed the broader field of RNA-targeted therapeutics. Although its clinical path

for SMA was halted, the data generated from its preclinical and clinical programs remain a

valuable resource for researchers in neurodegenerative disease and drug development,

highlighting both the immense potential and the complex challenges of modulating RNA

splicing for therapeutic benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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